(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chiral resolution techniques. These methods can include the use of chiral chromatography or crystallization to separate the desired enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. This compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL: The enantiomer of the compound, which may have different biological activities.
(1R,2R)-1-Amino-1-[2-(methylpropyl)phenyl]propan-2-OL: A structurally similar compound with a different alkyl group.
Uniqueness
(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomers or other similar compounds. This makes it a valuable compound in the development of chiral drugs and other applications.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12+/m1/s1 |
InChI Key |
WGNUPOFVVAWING-SKDRFNHKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1C(C)C)N)O |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C(C)O)N |
Origin of Product |
United States |
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